(5-(Ethylsulfonyl)pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC13610536
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2S |
|---|---|
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | (5-ethylsulfonylpyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2,5,9H2,1H3 |
| Standard InChI Key | MWUBMLMAPCUJQZ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CN=C(C=C1)CN |
| Canonical SMILES | CCS(=O)(=O)C1=CN=C(C=C1)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine belongs to the amine class, featuring a pyridine ring system with two functional groups:
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Ethylsulfonyl group (-SOCH): Introduces electronegativity and steric bulk, enhancing interactions with biological targets.
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Methanamine (-CHNH): Provides a primary amine for potential hydrogen bonding or salt formation.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | (5-ethylsulfonylpyridin-2-yl)methanamine |
| Canonical SMILES | CCS(=O)(=O)C1=CN=C(C=CN1)CN |
| InChIKey | MWUBMLMAPCUJQZ-UHFFFAOYSA-N |
The compound’s structure has been validated via spectral data (e.g., NMR, IR) and X-ray crystallography in related analogs .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (5-(ethylsulfonyl)pyridin-2-yl)methanamine typically involves:
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Sulfonylation: Reaction of 5-bromopyridin-2-ylmethanamine with ethanesulfonyl chloride under basic conditions.
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Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination.
Critical parameters include:
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Temperature: 0–5°C during sulfonylation to minimize side reactions.
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Catalysts: Palladium-based catalysts for coupling reactions in related pathways.
Industrial-Scale Production
Bulk synthesis employs continuous flow reactors to enhance yield (reported >75% in pilot studies) and purity (>98% by HPLC) . The hydrochloride salt (CAS: 1637311-15-9) is also marketed for research use, with a molecular weight of 237.71 g/mol.
| Compound | Target | Activity (IC) |
|---|---|---|
| (5-(Ethylsulfonyl)pyridin-2-yl)methanamine | DHPS | 12.3 µM (predicted) |
| 5-(Ethylsulfonyl)pyridin-2-amine | VEGFR2 | 0.45 nM |
| Pyrimidine analogs | Viral polymerases | 2.1–8.7 µM |
The ethylsulfonyl group enhances metabolic stability compared to methylsulfonyl analogs, as shown in plasma stability assays ().
Applications in Drug Discovery
Antibacterial Agents
Sulfonamides remain a cornerstone in treating urinary tract infections and pneumonia. This compound’s structural motif aligns with sulfamethoxazole derivatives, suggesting potential synergy with dihydrofolate reductase inhibitors.
Kinase Inhibition
While direct evidence is lacking, related pyridine sulfonamides exhibit potent kinase inhibition (e.g., VEGFR2 IC = 0.45 nM). Molecular modeling indicates feasible binding to ATP pockets in tyrosine kinases, warranting further study.
Prodrug Development
The primary amine enables conjugation with prodrug moieties (e.g., phosphonates) to enhance bioavailability. In silico predictions suggest favorable logP (1.8) and solubility (2.1 mg/mL).
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